MLS-2384
描述
MLS-2384 is a synthetic 6-bromoindirubin derivative with a bromo group at the C-6 position on one indole ring and a hydrophilic 2-(piperazin-1-yl)ethyl ether group at the C-3′ position on the other indole ring . This structural modification enhances its solubility and dual inhibitory activity against Janus kinase (JAK) and Src kinase, key upstream regulators of the STAT3 signaling pathway . Preclinical studies demonstrate that MLS-2384 suppresses tumor growth in diverse cancers, including prostate, breast, ovarian, lung, liver, and melanoma, by blocking JAK/Src-mediated STAT3 phosphorylation and downstream pro-survival proteins (e.g., c-Myc, Mcl-1, survivin) . In vivo, MLS-2384 reduces tumor burden in xenograft models with low systemic toxicity, positioning it as a promising therapeutic candidate .
属性
CAS 编号 |
1067884-45-0 |
|---|---|
分子式 |
C22H22BrN5O2 |
分子量 |
468.36 |
IUPAC 名称 |
(2Z,3E)-6'-bromo-3-((2-(piperazin-1-yl)ethoxy)imino)-[2,3'-biindolinylidene]-2'-one |
InChI |
InChI=1S/C22H22BrN5O2/c23-14-5-6-15-18(13-14)26-22(29)19(15)21-20(16-3-1-2-4-17(16)25-21)27-30-12-11-28-9-7-24-8-10-28/h1-6,13,24-25H,7-12H2,(H,26,29)/b21-19-,27-20+ |
InChI 键 |
HJVDQPRJANOXIX-IVGNLCKYSA-N |
SMILES |
O=C(NC1=C/2C=CC(Br)=C1)C2=C3NC4=C(C=CC=C4)C/3=N\OCCN5CCNCC5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MLS2384; MLS 2384; MLS-2384 |
产品来源 |
United States |
相似化合物的比较
Table 1: Structural and Target Profiles of MLS-2384 and Analogous Compounds
| Compound | Core Structure | Key Modifications | Primary Targets | Dual Inhibition |
|---|---|---|---|---|
| MLS-2384 | 6-Bromoindirubin | C-3′: 2-(piperazin-1-yl)ethyl ether | JAK2, Src | Yes (JAK/Src) |
| E738 | Indirubin | Undisclosed | JAK, Src | Yes |
| E804 | Indirubin-3′-oxime | C-3′: 2,3-dihydroxypropyl | STAT3, STAT5 | No |
| Momelotinib | Pyrrolopyrimidine | ATP-competitive | JAK1/2 | No |
| Dasatinib | Thiazole-carboxamide | Multi-kinase | Src, Bcr-Abl, STAT3 | No |
| AZD1480 | Pyrazolo-pyrimidine | ATP-competitive | JAK2 | No |
Key Insights :
- Structural Uniqueness : Unlike indirubin derivatives like E738 or E804, MLS-2384 incorporates a piperazine group, enhancing solubility and kinase-binding affinity .
- Dual Inhibition : MLS-2384 and E738 are rare dual JAK/Src inhibitors, whereas Momelotinib (JAK-specific) and Dasatinib (Src-focused) lack this dual functionality .
Pharmacological Efficacy
Table 2: Preclinical Efficacy and Mechanisms
Key Insights :
- Broad-Spectrum Activity : MLS-2384 exhibits efficacy across six cancer types, outperforming E738 and E804, which have narrower therapeutic ranges .
Mechanistic Advantages
MLS-2384’s dual JAK/Src inhibition disrupts compensatory signaling pathways often observed with single-target inhibitors. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
